molecular formula C12H13FO2 B2591470 (1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid CAS No. 2307773-55-1

(1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid

Cat. No. B2591470
CAS RN: 2307773-55-1
M. Wt: 208.232
InChI Key: JFQCUKYOMXNXRH-GHMZBOCLSA-N
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Description

“(1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 2307773-55-1 . It has a molecular weight of 208.23 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “(1R,2S)-2-(4-fluorophenyl)cyclopentane-1-carboxylic acid” and its InChI code is "1S/C12H13FO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(10)12(14)15/h4-7,10-11H,1-3H2,(H,14,15)/t10-,11-/m1/s1" . The InChI key is "JFQCUKYOMXNXRH-GHMZBOCLSA-N" .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

PET Imaging Agents

  • The synthesis, radiolabeling, and biological evaluation of trans-stereoisomers of 1-amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic acid as PET imaging agents demonstrated promising results. These agents were primarily transported via system L with some transport occurring via system ASC, assessed in various tumor cells, showing potential for brain tumor imaging (Thomas C. Pickel et al., 2021).

Enzymatic Synthesis Inhibition

  • Structural and conformational analogues of L-methionine, including cyclopentane-based compounds, have been studied as inhibitors of the enzymatic synthesis of S-adenosyl-L-methionine. The presence of amino and carboxyl groups on a 5-membered ring was necessary for inhibition, highlighting the importance of specific structural features for enzymatic activity inhibition (A. Coulter et al., 1974).

Carboxylic Acid Isostere

  • Cyclopentane-1,3-dione has been explored as a novel isostere for the carboxylic acid functional group. This compound was applied in the design of potent thromboxane A2 receptor antagonists, demonstrating the cyclopentane-1,3-dione moiety's potential as a valuable addition to the palette of carboxylic acid isosteres in drug design (C. Ballatore et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1R,2S)-2-(4-fluorophenyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(10)12(14)15/h4-7,10-11H,1-3H2,(H,14,15)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQCUKYOMXNXRH-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid

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